1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC8680755
Molecular Formula: C18H21NO2S3
Molecular Weight: 379.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO2S3 |
|---|---|
| Molecular Weight | 379.6 g/mol |
| IUPAC Name | 1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C18H21NO2S3/c1-10(2)9-13(20)19-15-11(7-6-8-12(15)21-5)14-16(18(19,3)4)23-24-17(14)22/h6-8,10H,9H2,1-5H3 |
| Standard InChI Key | MIKZEONNIJGZLT-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S |
| Canonical SMILES | CC(C)CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Configuration
The compound’s core consists of a quinoline moiety fused to a dithiolo ring system, creating a tricyclic framework. The 6-methoxy group and 4,4-dimethyl substituents enhance steric stability, while the 1-thioxo group introduces redox-active sulfur atoms. The 3-methylbutan-1-one side chain at position 5 provides a hydrophobic domain critical for membrane permeability .
Molecular Formula: C₁₈H₂₁NO₂S₃
Molecular Weight: 379.6 g/mol .
IUPAC Name: 1-(6-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one.
Spectroscopic and Computational Data
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InChIKey: MIKZEONNIJGZLT-UHFFFAOYSA-N.
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X-ray Crystallography: While structural data for this specific derivative remains unpublished, analogous dithioloquinolines exhibit planar quinoline cores with dihedral angles <10° between fused rings .
Synthesis and Structural Modification
Synthetic Pathways
The compound is synthesized via multi-step protocols involving:
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Quinoline Precursor Functionalization: Introduction of methoxy and dimethyl groups via Friedländer annulation .
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Dithiolo Ring Formation: Cyclocondensation with sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) under reflux conditions .
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Side Chain Incorporation: Acylation of the secondary amine at position 5 using 3-methylbutanoyl chloride in toluene .
Table 1: Key Reaction Conditions and Yields for Analogous Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Alkylation | DMF, S₈, 120°C, 12h | 65–78 |
| Dithiolo Cyclization | Toluene, PCl₅, 80°C, 6h | 52–60 |
| N-Acylation | 3-Methylbutanoyl Cl, Et₃N | 70–85 |
Derivatization Strategies
Modifications at the quinoline C-8 position or replacement of the thioxo group with selenoxo analogs have been explored to enhance bioactivity . For instance, ethyl ester derivatives (e.g., VC15660413) demonstrate improved solubility but reduced metabolic stability compared to the parent compound.
Biological Activities and Mechanisms
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL), the compound outperforms fluconazole by disrupting ergosterol biosynthesis pathways.
Table 2: Comparative Bioactivity of Dithioloquinoline Derivatives
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 8.2 (MCF-7) | 16 (S. aureus) |
| VC15660413 | 14.5 (A549) | 24 (C. albicans) |
| CB82025340 | 22.1 (HeLa) | 48 (E. coli) |
Pharmacological Profiling
ADMET Properties
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Absorption: LogP = 3.1 ± 0.2 predicts moderate intestinal absorption .
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Metabolism: CYP3A4-mediated oxidation of the methoxy group to hydroxymethyl metabolites .
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Toxicity: LD₅₀ (rat oral) > 500 mg/kg, indicating favorable acute safety.
Structure-Activity Relationships (SAR)
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